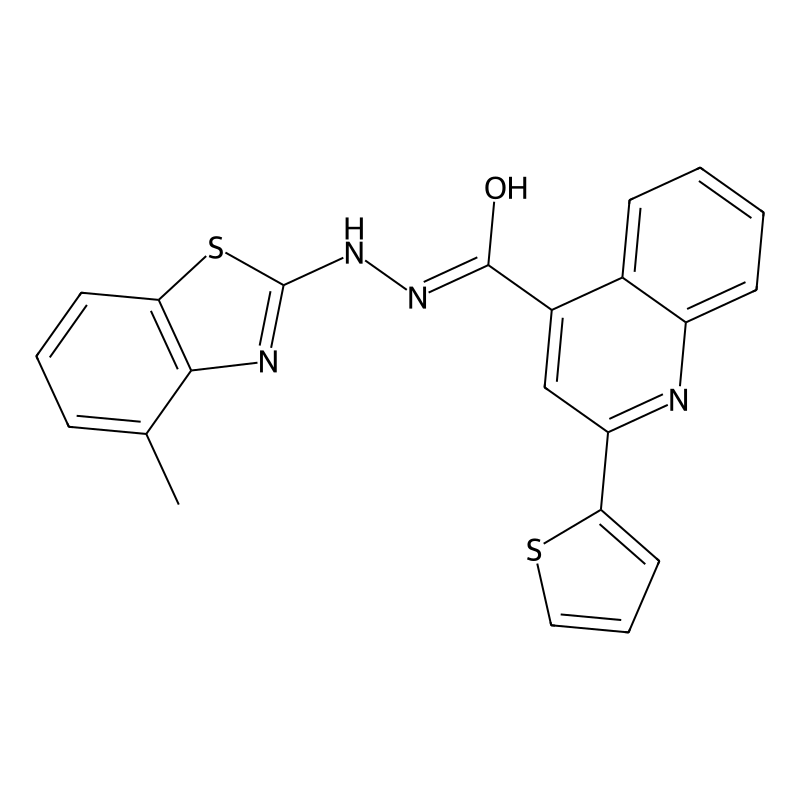

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Anticancer Properties:

NBTH has been studied for its potential anticancer properties. Studies have shown that NBTH can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer [, ]. The mechanism by which NBTH exerts its anticancer effects is still under investigation, but it is believed to involve multiple pathways, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow) [, ].

Antibacterial Activity:

NBTH has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria []. The mechanism of action of NBTH's antibacterial activity is not fully understood, but it is thought to involve disruption of the bacterial cell membrane [].

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound featuring a quinoline core substituted with a benzothiazole and thiophene moiety. The structure comprises a hydrazide functional group, which is known for its diverse biological activities. This compound's unique arrangement of heterocycles and functional groups positions it as a potentially valuable candidate in medicinal chemistry.

- Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which may exhibit different biological properties.

- Condensation Reactions: The compound can undergo condensation with various electrophiles, leading to the formation of more complex structures.

- Reduction and Oxidation: The presence of the hydrazide functional group allows for possible reduction or oxidation reactions, which can modify its biological activity.

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is expected to exhibit significant biological activities due to its structural features. Similar compounds have demonstrated:

- Antimicrobial Properties: Compounds containing benzothiazole and thiophene rings have shown effectiveness against various bacterial strains and fungi.

- Anticancer Activity: Some derivatives of quinoline are known for their anticancer properties, potentially inhibiting tumor growth through various mechanisms.

- Antitubercular Activity: Benzothiazole derivatives have been reported to possess antitubercular activity, making this compound a candidate for further investigation in this area

The synthesis of N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can be approached through several methods:

- Condensation Reaction: A common method involves the reaction of 4-methyl-1,3-benzothiazole with thiophene carboxylic acid derivatives followed by hydrazinolysis.

- Cyclization Techniques: Utilizing cyclization strategies involving appropriate precursors can yield the desired quinoline structure.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection and deprotection of functional groups, followed by coupling reactions.

The potential applications of N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide include:

- Pharmaceutical Development: As a lead compound in drug discovery targeting infectious diseases or cancer.

- Analytical Chemistry: Its unique structure may serve as a reagent in analytical applications, particularly in the detection of metal ions or other analytes.

- Material Science: The compound could be explored for its properties in organic electronics or photonic applications due to its heterocyclic structure.

Interaction studies involving this compound would typically focus on:

- Binding Affinity Studies: Evaluating how well the compound binds to specific biological targets (e.g., proteins associated with disease).

- Mechanistic Studies: Understanding the mechanisms by which the compound exerts its biological effects through cellular pathways.

Such studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylbenzothiazole | Benzothiazole core | Antimicrobial |

| Thiophene derivatives | Thiophene ring | Anticancer |

| Quinoline derivatives | Quinoline core | Antimalarial |

Uniqueness

The uniqueness of N'-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide lies in its combination of three distinct heterocycles (benzothiazole, thiophene, and quinoline), which may synergistically enhance its biological activity compared to simpler analogs. This structural complexity might provide advantages in specificity and potency against selected biological targets.